An In-Depth Technical Guide to Citadiol Hydrochloride (CAS 717133-25-0)
An In-Depth Technical Guide to Citadiol Hydrochloride (CAS 717133-25-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesized document based on available chemical supplier data and scientific literature on structurally related compounds. Citadiol hydrochloride (CAS 717133-25-0) is a compound with limited publicly available research. This guide, therefore, extrapolates potential properties and methodologies based on its identity as a key intermediate and impurity of the well-researched antidepressant, Citalopram. All experimental protocols are illustrative and require validation. This compound is intended for research use only and is not for human or veterinary use.[1]
Introduction
Citadiol hydrochloride, with the Chemical Abstracts Service (CAS) number 717133-25-0, is a synthetic organic compound of significant interest in the pharmaceutical sciences.[1][2][3][4] Chemically identified as 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrochloride, it is primarily recognized as a critical intermediate in the synthesis of Citalopram and its S-enantiomer, Escitalopram.[1][5] Furthermore, it serves as a crucial pharmaceutical reference standard for the identification and quantification of impurities in the production of these widely used selective serotonin reuptake inhibitors (SSRIs).[1]
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of Citadiol hydrochloride is fundamental for its application in research and development. These properties influence its solubility, stability, and suitability for various analytical and synthetic procedures.
| Property | Value | Source |
| CAS Number | 717133-25-0 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₄ClFN₂O₂ | [3][4] |
| Molecular Weight | 378.87 g/mol | [1][3][4] |
| IUPAC Name | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile hydrochloride | [5] |
| Synonyms | Citadiol hydrochloride, Escitalopram Impurity 2 | [1][5] |
| Storage | Sealed in dry, room temperature or 2-8°C Refrigerator | [2][3][4] |
Anticipated Mechanism of Action and Biological Significance
While direct studies on the mechanism of action of Citadiol hydrochloride are not extensively documented in peer-reviewed literature, its structural relationship to Citalopram provides a strong basis for hypothesizing its biological activity.[1] Citalopram functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the availability of this neurotransmitter to bind to postsynaptic receptors.[6][7][8] This potentiation of serotonergic activity in the central nervous system is the cornerstone of its antidepressant effects.[7][8]
Given that Citadiol is a direct precursor to Citalopram, it is plausible that it may interact with the serotonin transporter (SERT). However, its affinity and selectivity for SERT, as well as for other monoamine transporters like norepinephrine transporter (NET) and dopamine transporter (DAT), would require empirical validation.[9]
Caption: Hypothesized mechanism of SERT inhibition by Citadiol hydrochloride.
Experimental Protocols
The following are proposed experimental workflows for the characterization of Citadiol hydrochloride.
Protocol 1: Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the purity and identity of a Citadiol hydrochloride sample.
Methodology:
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Standard Preparation: Accurately weigh and dissolve Citadiol hydrochloride reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan, likely around 240 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Purity is assessed by the area percentage of the main peak.
Protocol 2: In Vitro Assessment of SERT Binding Affinity
Objective: To determine the binding affinity of Citadiol hydrochloride for the human serotonin transporter.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes expressing the human SERT or prepare them from a suitable cell line.
-
Radioligand Binding Assay:
-
Incubate the SERT-expressing membranes with a known radioligand for SERT (e.g., [³H]Citalopram) and varying concentrations of Citadiol hydrochloride.
-
The reaction buffer should be optimized for pH and ionic strength.
-
After incubation to equilibrium, separate bound and free radioligand using rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value (the concentration of Citadiol hydrochloride that inhibits 50% of the specific binding of the radioligand). This can be converted to a Ki (inhibition constant) value.
Caption: Workflow for an in vitro SERT binding assay.
Purification and Synthesis Considerations
Citadiol hydrochloride, as a research chemical and synthetic intermediate, may require purification.[1] Standard techniques such as recrystallization and preparative chromatography are applicable.[1] The choice of solvent for recrystallization is critical and should be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1]
The synthesis of Citalopram analogues, for which Citadiol is a precursor, often involves multi-step chemical reactions.[9][10][11] These can include reactions like reductions, oxidations, and reductive aminations to modify the core structure and explore structure-activity relationships.[10][11]
Safety and Handling
Based on available supplier safety data, Citadiol hydrochloride is classified with GHS07 pictograms, indicating it can be a skin and eye irritant.[2][3] Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation).[3] Precautionary measures such as wearing protective gloves, clothing, and eye protection are essential.[3]
Conclusion
Citadiol hydrochloride is a compound of considerable interest due to its integral role in the synthesis of the major antidepressant Citalopram. While direct biological data is scarce, its chemical structure provides a strong rationale for investigating its potential interactions with the serotonin transporter. The experimental frameworks provided here offer a starting point for researchers to elucidate the pharmacological profile of this compound, contributing to a deeper understanding of the structure-activity relationships within this important class of molecules.
References
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4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem. [Link]
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CAS No : 717133-25-0 | Product Name : 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile Hydrochloride. Pharmaffiliates. [Link]
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In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. [Link]
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Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI. [Link]
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Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central. [Link]
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What is the mechanism of Citalopram Hydrochloride?. Patsnap Synapse. [Link]
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Citalopram Hydrobromide Mechanism, Uses, and Safety Profile | Request PDF. ResearchGate. [Link]
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Citalopram. StatPearls - NCBI Bookshelf. [Link]
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